(2,2'-Bipyridine)diiodonickel
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Overview
Description
(2,2’-Bipyridine)diiodonickel is a coordination compound with the empirical formula C10H8I2N2Ni. It is known for its role as a catalyst in various chemical reactions, particularly in cross-electrophile coupling reactions. This compound is characterized by its ability to form stable complexes with nickel, making it a valuable reagent in synthetic chemistry .
Mechanism of Action
Target of Action
The primary target of (2,2’-Bipyridine)diiodonickel is the cross-electrophile coupling of vinyl halides and alkyl halides . This compound acts as a catalyst in this process, facilitating the reaction without being consumed.
Mode of Action
As a catalyst, (2,2’-Bipyridine)diiodonickel interacts with its targets by accelerating the rate of the cross-electrophile coupling reaction . It does this by reducing the activation energy required for the reaction to proceed, leading to an increase in the reaction rate.
Biochemical Pathways
It’s known that it plays a crucial role in thesynthesis of tetrasubstituted alkenes via tandem metallacycle formation/cross-electrophile coupling .
Result of Action
The result of (2,2’-Bipyridine)diiodonickel’s action is the successful facilitation of the cross-electrophile coupling of vinyl halides and alkyl halides . This leads to the formation of new chemical compounds, specifically tetrasubstituted alkenes .
Biochemical Analysis
Biochemical Properties
The role of (2,2’-Bipyridine)diiodonickel in biochemical reactions is primarily as a catalyst. It facilitates the cross-electrophile coupling of vinyl halides and alkyl halides
Molecular Mechanism
The molecular mechanism of action of (2,2’-Bipyridine)diiodonickel is related to its role as a catalyst. It likely exerts its effects at the molecular level by facilitating the cross-electrophile coupling of vinyl halides and alkyl halides .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2’-Bipyridine)diiodonickel can be synthesized through the reaction of nickel(II) iodide with 2,2’-bipyridine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of nickel(II) iodide and 2,2’-bipyridine in a solvent such as acetonitrile or ethanol, followed by heating the mixture to facilitate the formation of the complex .
Industrial Production Methods
While specific industrial production methods for (2,2’-Bipyridine)diiodonickel are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with potential scaling up of the reaction conditions to accommodate larger quantities. The use of automated reactors and controlled environments ensures consistency and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bipyridine)diiodonickel primarily undergoes cross-electrophile coupling reactions. These reactions involve the coupling of vinyl halides and alkyl halides to form tetrasubstituted alkenes. The compound acts as a catalyst, facilitating the formation of carbon-carbon bonds under mild conditions .
Common Reagents and Conditions
Common reagents used in reactions involving (2,2’-Bipyridine)diiodonickel include vinyl halides, alkyl halides, and reducing agents such as zinc or magnesium. The reactions are typically carried out in solvents like tetrahydrofuran or dimethylformamide, under inert atmospheres to prevent oxidation .
Major Products
The major products formed from reactions catalyzed by (2,2’-Bipyridine)diiodonickel are tetrasubstituted alkenes. These products are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Scientific Research Applications
(2,2’-Bipyridine)diiodonickel has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(2,2’-Bipyridine)nickel(II) dichloride: Similar in structure but uses chloride ions instead of iodide.
(4,4’-Dimethyl-2,2’-bipyridine)nickel(II) dichloride: Features methyl groups on the bipyridine ligand, affecting its reactivity and stability.
Uniqueness
(2,2’-Bipyridine)diiodonickel is unique due to its specific use of iodide ions, which can influence the compound’s reactivity and the types of reactions it can catalyze. The presence of iodide ions can enhance the compound’s ability to participate in cross-electrophile coupling reactions, making it a valuable catalyst in synthetic chemistry .
Properties
IUPAC Name |
diiodonickel;2-pyridin-2-ylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2HI.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZGEUKJJFSILG-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.[Ni](I)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8I2N2Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319574 |
Source
|
Record name | (2,2'-Bipyridine)diiodonickel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59448-25-8 |
Source
|
Record name | (2,2'-Bipyridine)diiodonickel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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